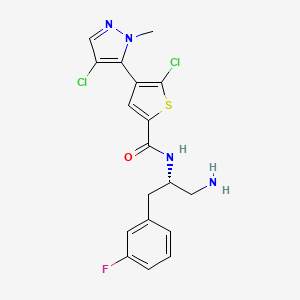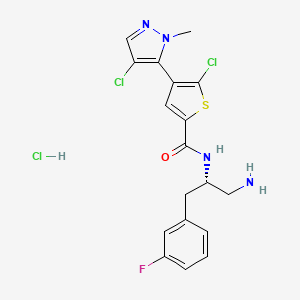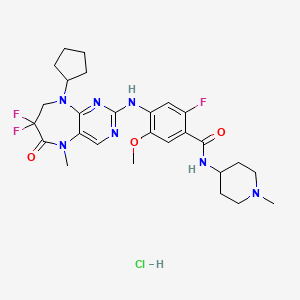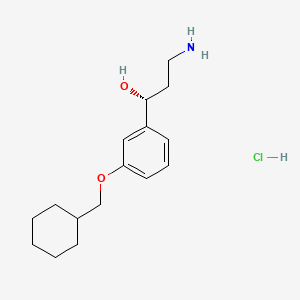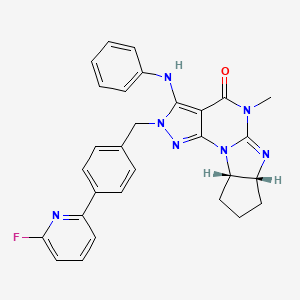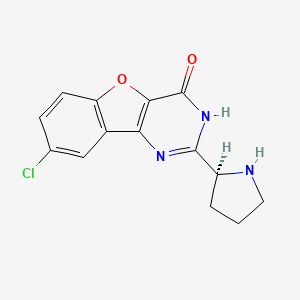
AM095
Descripción general
Descripción
AM-095 Sodium is a potent LPA1 receptor antagonist . It has IC50 values of 0.98 and 0.73 μM for recombinant human and mouse LPA1, respectively . In functional assays, AM-095 inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 (IC50 = 778 nM) and human A2058 melanoma cells (IC50 = 233 nM) .
Molecular Structure Analysis
AM-095 Sodium has the molecular formula C27H23N2NaO5 and a molecular weight of 478.47 . It appears as a crystalline solid .
Physical And Chemical Properties Analysis
AM-095 Sodium is a crystalline solid . It has a solubility of approximately 5 mg/ml in DMSO .
Aplicaciones Científicas De Investigación
Gestión del Dolor Neuropático
AM095: se ha identificado como un antagonista potente y selectivo del receptor 1 del ácido lisofosfatídico (LPA1), que desempeña un papel importante en el dolor neuropático. Al inhibir LPA1, this compound ofrece un posible enfoque terapéutico para el tratamiento de las condiciones de dolor neuropático .
Investigación sobre el Cáncer
En la investigación sobre el cáncer, particularmente en relación con el melanoma, se ha demostrado que this compound inhibe la quimiotaxis impulsada por LPA de las células de melanoma humano A2058. Esto sugiere un posible papel de this compound en el tratamiento del cáncer al afectar la migración e invasión de las células cancerosas .
Estudios de Migración Celular
This compound se utiliza en estudios de migración celular debido a su capacidad para inhibir la quimiotaxis en células CHO que sobreexpresan LPA1 de ratón. Esta aplicación es crucial para comprender los mecanismos del movimiento celular y podría tener implicaciones en la cicatrización de heridas y la regeneración tisular .
Estudios In Vivo
In vivo, this compound ha demostrado la capacidad de bloquear de forma dependiente de la dosis la liberación de histamina inducida por LPA en ratones, lo cual es significativo para los estudios relacionados con las respuestas alérgicas y la inflamación .
Antagonismo del Receptor
Como un antagonista selectivo del receptor LPA1, this compound es valioso para estudiar los roles fisiológicos y patológicos de LPA1 en varios procesos biológicos, incluyendo el desarrollo, la inmunidad y la fibrosis .
Desarrollo de Fármacos
Mecanismo De Acción
Target of Action
AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .
Mode of Action
this compound selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .
Biochemical Pathways
The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, this compound can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that this compound may play a role in inhibiting cell migration and potentially tumor metastasis .
Result of Action
The inhibition of the LPA1 receptor by this compound has several molecular and cellular effects. For instance, in mouse models, this compound has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, this compound also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that this compound may have potential therapeutic applications in conditions such as inflammation and fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which this compound inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .
Temporal Effects in Laboratory Settings
In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .
Metabolic Pathways
Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .
Transport and Distribution
Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .
Subcellular Localization
Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .
Propiedades
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345614-59-6 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


